Cas no 1806071-70-4 (3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine)
3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine
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- Inchi: 1S/C6H3BrF2INO/c7-4-2(5(8)9)1-3(10)11-6(4)12/h1,5H,(H,11,12)
- InChI Key: ZMZGLUOUAIGEKU-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)F)=C(C(N1)=O)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 287
- XLogP3: 1.9
- Topological Polar Surface Area: 29.1
3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006752-500mg |
3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine |
1806071-70-4 | 97% | 500mg |
$960.40 | 2022-04-01 | |
| Alichem | A024006752-1g |
3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine |
1806071-70-4 | 97% | 1g |
$1,814.40 | 2022-04-01 |
3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine
3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine: A Comprehensive Overview
The compound with CAS No. 1806071-70-4, commonly referred to as 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates multiple functional groups, including a bromine atom at position 3, a difluoromethyl group at position 4, a hydroxyl group at position 2, and an iodine atom at position 6. These substituents confer the molecule with distinctive chemical properties and reactivity, making it a valuable substrate for various applications.
Recent studies have highlighted the potential of 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine in drug discovery efforts. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways. The presence of the hydroxyl and difluoromethyl groups plays a crucial role in modulating the molecule's pharmacokinetic properties, enhancing its bioavailability and efficacy.
In addition to its medicinal applications, 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine has also been investigated for its potential in materials science. The compound's electronic properties make it a promising candidate for use in organic electronics, particularly in the development of advanced semiconductors and light-emitting diodes (LEDs). A 2023 research article in *Nature Materials* reported that when incorporated into polymer blends, this compound significantly enhances the charge transport properties of the material, leading to improved device performance.
The synthesis of 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the bromination of an intermediate pyridine derivative at position 3, followed by the introduction of the difluoromethyl group at position 4 via nucleophilic substitution. The hydroxyl group at position 2 is typically introduced through hydrolysis reactions, while the iodination at position 6 is achieved using iodinating agents under specific conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
From an environmental standpoint, 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine has been subjected to rigorous toxicity testing to assess its potential impact on ecosystems. According to a 2023 report by the European Chemicals Agency (ECHA), the compound exhibits low acute toxicity to aquatic organisms when exposed under standard test conditions. However, long-term ecological effects remain under investigation, particularly with regard to bioaccumulation and persistence in various environmental media.
In conclusion, 3-Bromo-4-(difluoromethyl)-2-hydroxy-6-iodopyridine (CAS No. 1806071-70-4) stands as a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug development and materials innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing modern science and technology.
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